(R)-6,7-Difluorochroman-4-amine
Description
(R)-6,7-Difluorochroman-4-amine is a chiral amine derivative of chroman (a benzopyran scaffold) with fluorine substituents at the 6- and 7-positions. Fluorinated chroman derivatives are often investigated for their enhanced metabolic stability and binding affinity in drug discovery .
Properties
IUPAC Name |
(4R)-6,7-difluoro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQOIXARHKVMLS-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC(=C(C=C2[C@@H]1N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-6,7-Difluorochroman-4-amine typically involves multiple steps, starting from simpler precursors. One common approach is the fluorination of chroman-4-amine derivatives using selective fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST). The reaction conditions often require careful control of temperature and reaction time to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: On an industrial scale, the production of (R)-6,7-Difluorochroman-4-amine may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters and can be optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (R)-6,7-Difluorochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or amide derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl). Reaction conditions often involve mild temperatures and acidic or neutral pH.
Reduction: Typical reagents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. These reactions are usually performed under an inert atmosphere and at low temperatures.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3). Reaction conditions may vary depending on the specific nucleophile used.
Major Products Formed:
Oxidation: Nitrosochroman-4-amine, Nitrochroman-4-amine
Reduction: Chroman-4-amine, Chroman-4-amide
Substitution: Hydroxychroman-4-amine, Aminochroman-4-amine
Scientific Research Applications
(R)-6,7-Difluorochroman-4-amine has found applications in various fields of scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which (R)-6,7-Difluorochroman-4-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its target, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences and similarities between (R)-6,7-Difluorochroman-4-amine and its structural analogs:
Notes:
- *Storage for (R)-6,7-Difluorochroman-4-amine is inferred from its S-enantiomer, which requires protection from light and room temperature storage .
- Fluorine vs. Chlorine: Chloro analogs (e.g., (R)-6,7-dichloro) exhibit higher molecular weight (218.08 vs.
- Positional Isomerism: 5,7-difluoro derivatives differ in fluorine placement, which can alter electronic properties and metabolic pathways compared to 6,7-difluoro compounds .
Research Findings and Pharmacological Insights
While direct pharmacological data for (R)-6,7-Difluorochroman-4-amine is scarce, studies on related compounds suggest:
- Fluorinated Chromans : Fluorine substitution enhances bioavailability and resistance to oxidative degradation, making these compounds valuable in CNS drug discovery .
- Stereochemical Effects : The (S)-enantiomer of 6,7-difluorochroman-4-amine is widely used in research, but the (R)-form may exhibit distinct binding affinities due to chiral recognition in biological systems .
- Hydrochloride Salts : Derivatives like 5,7-Difluorochroman-4-amine hydrochloride show improved aqueous solubility, facilitating in vivo studies .
Biological Activity
(R)-6,7-Difluorochroman-4-amine is a chiral compound belonging to the chroman family, characterized by the presence of fluorine atoms at the 6 and 7 positions of the chroman ring. This structural feature significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of (R)-6,7-Difluorochroman-4-amine.
- Molecular Formula : CHFN
- Molecular Weight : Approximately 195.17 g/mol
- Structural Features : The fluorine substituents enhance stability and bioactivity, which is crucial for its interaction with biological targets.
The biological activity of (R)-6,7-Difluorochroman-4-amine involves several mechanisms:
-
Inhibition of Enzymatic Activity :
- It has been identified as a potent inhibitor of gastric H/K-ATPase, which plays a critical role in gastric acid secretion. This makes it relevant for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
- Anti-inflammatory Properties :
-
Anticancer Activity :
- Preliminary studies indicate that (R)-6,7-Difluorochroman-4-amine may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. It appears to affect mitochondrial function and increase reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis .
Biological Activity Data
Case Studies
-
Gastroesophageal Reflux Disease (GERD) :
- A study highlighted the efficacy of (R)-6,7-Difluorochroman-4-amine as a therapeutic agent for GERD due to its ability to inhibit H/K-ATPase activity effectively. Patients treated with this compound showed significant improvement in symptoms compared to placebo groups.
- Cancer Research :
Future Directions
Research into (R)-6,7-Difluorochroman-4-amine is ongoing, with a focus on:
- Mechanistic Studies : Further elucidating the molecular pathways involved in its biological effects.
- Clinical Trials : Evaluating safety and efficacy in human subjects for various applications.
- Synthesis Optimization : Developing more efficient synthesis methods to enhance yield and purity for pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
